1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Description
1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a dihydroquinoline derivative featuring a benzyl group at position 1, a chloro substituent at position 6, a ketone group at position 2, and a carbonitrile moiety at position 3. The compound’s structure combines aromatic and electron-withdrawing groups, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
89479-58-3 |
|---|---|
Molecular Formula |
C17H11ClN2O |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
1-benzyl-6-chloro-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H11ClN2O/c18-15-6-7-16-13(9-15)8-14(10-19)17(21)20(16)11-12-4-2-1-3-5-12/h1-9H,11H2 |
InChI Key |
KFAFZRIYBFGDBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C=C(C2=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the condensation of appropriate aniline derivatives with chloroacetyl chloride, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with benzylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate large-scale synthesis. The exact industrial methods can vary depending on the specific requirements and available technologies.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with different nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 1-benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. For instance, derivatives of quinoline have been shown to exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the chloro and carbonitrile groups enhances the biological activity of these compounds by improving their interaction with microbial targets .
Anticancer Properties
Research indicates that quinoline derivatives can act as potential anticancer agents. The specific structure of this compound may contribute to its ability to inhibit tumor growth. Studies have reported that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could be explored for its anticancer efficacy .
Enzyme Inhibition
Compounds in the quinoline family have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, they may serve as inhibitors of protein kinases or other enzymes crucial in cancer progression or microbial resistance mechanisms. This makes them valuable candidates for drug development .
Material Science
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials. Its derivatives can be incorporated into polymers or used as precursors for creating functionalized surfaces with specific chemical properties. This application is particularly relevant in the development of sensors or catalytic materials .
Nanotechnology Applications
In nanotechnology, quinoline derivatives are being explored for their potential use in drug delivery systems. The ability to modify their chemical structure allows for the design of nanoparticles that can encapsulate drugs and release them in a controlled manner. This enhances therapeutic efficacy while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Position 1 Substituents
The benzyl group at position 1 in the target compound is shared with 1-benzyl-6-nitro-1,2-dihydroquinoline-3-carbonitrile (10d) . Larger substituents like benzyl increase molecular weight and lipophilicity compared to smaller alkyl groups (e.g., methyl in 10a or hexyl in 10b). This reduces solubility in polar solvents and may influence crystal packing, as evidenced by the higher melting points observed in benzyl-substituted analogs (e.g., 10d’s melting point up to 187°C) .
Position 6 Substituents
Replacing the nitro group in 10d with chloro in the target compound alters electronic properties. Nitro is a stronger electron-withdrawing group, leading to greater deshielding of aromatic protons in NMR and distinct IR absorption bands (1520–1350 cm⁻¹ for NO2 vs. 550–850 cm⁻¹ for C-Cl) . Chloro’s moderate electron-withdrawing nature may reduce reactivity in electrophilic substitution reactions compared to nitro-substituted analogs.
Physicochemical Properties
Table 1: Comparative Data for Dihydroquinoline-3-carbonitrile Derivatives
*Calculated based on structural analysis; †Upper range of melting points observed in the series; ‡Range for all compounds in .
Key Observations:
- Molecular Weight : The target compound’s calculated molecular weight (~296.45 g/mol) is higher than 10a (215.21 g/mol) due to the benzyl group and chloro substituent.
- Melting Points : Nitro-substituted compounds generally exhibit higher melting points (up to 187°C) due to increased polarity, whereas the target’s chloro group may lower this value (exact data unavailable).
Spectroscopic and Reactivity Comparisons
- IR Spectroscopy: Nitro groups in analogs like 10d produce strong asymmetric and symmetric NO₂ stretches (1520–1350 cm⁻¹), absent in the target compound. Instead, C-Cl stretches (~550–850 cm⁻¹) dominate .
- NMR Spectroscopy: The nitro group in 10d causes significant downfield shifts in aromatic protons compared to the chloro-substituted target, where shifts are less pronounced due to weaker electron withdrawal.
- Reactivity : Nitro groups enhance electrophilic substitution reactivity, while chloro substituents may favor nucleophilic aromatic substitution under specific conditions.
Biological Activity
1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, particularly focusing on anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core substituted with a benzyl group and a chloro atom, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly:
- Anticancer Activity : The compound has shown promising results against several cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor of specific protein kinases, which play a vital role in cell signaling pathways related to cancer progression.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against multiple cancer types. The following table summarizes key findings from various studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Melanoma (MALME-M) | 5.0 | |
| Cervical (HeLa) | 0.126 | |
| Hepatoma (SMMC-7721) | 0.071 | |
| Leukemia (K562) | 0.164 |
The compound demonstrated significant growth inhibition across these cell lines, indicating its potential as an effective anticancer agent.
The mechanism through which this compound exerts its anticancer effects is primarily through the inhibition of protein tyrosine kinases (PTKs). PTKs are crucial for regulating cell growth and differentiation. By inhibiting these enzymes, the compound can effectively disrupt abnormal signaling pathways associated with cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Studies suggest that:
- The presence of electron-withdrawing groups like chlorine enhances the biological activity.
- Substituents on the benzyl group may modulate potency against specific cancer types.
For example, compounds with electron-donating groups generally exhibited reduced activity compared to those with electron-withdrawing substitutions .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Melanoma Cells : A study reported that treatment with this compound resulted in significant apoptosis in melanoma cells, suggesting its use as a potential therapeutic agent for skin cancers .
- Inhibition of Kinase Activity : Another investigation showed that this compound effectively inhibited specific PTKs associated with tumor growth in vitro, further supporting its role in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
